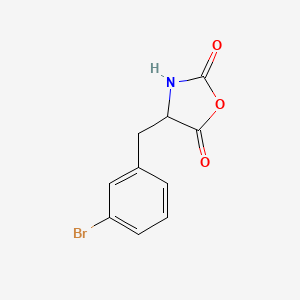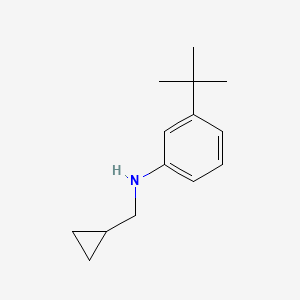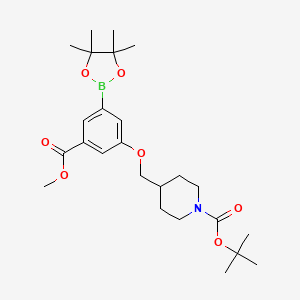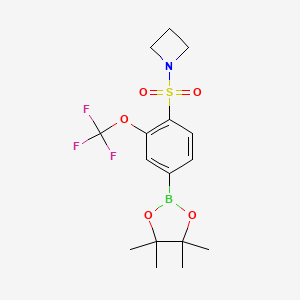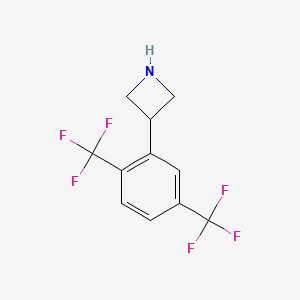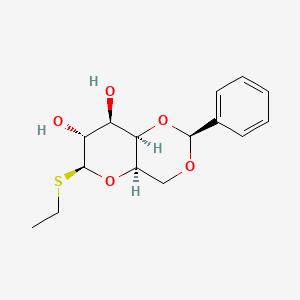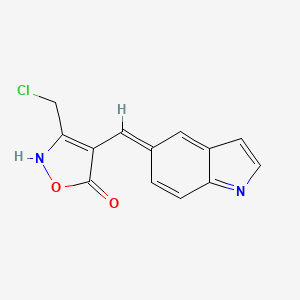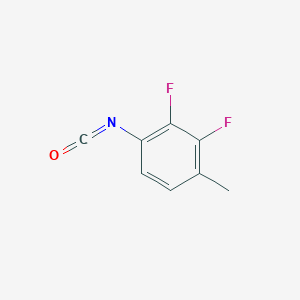
2,3-Difluoro-4-isocyanatotoluene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Difluoro-4-isocyanatotoluene is an organic compound with the molecular formula C8H5F2NO It is characterized by the presence of two fluorine atoms and an isocyanate group attached to a toluene ring
准备方法
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2,3-difluorotoluene with phosgene to form the isocyanate group . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of 2,3-Difluoro-4-isocyanatotoluene may involve large-scale fluorination processes using specialized equipment to handle the reactive intermediates and hazardous reagents like phosgene. The process is optimized for efficiency, safety, and environmental compliance.
化学反应分析
Types of Reactions: 2,3-Difluoro-4-isocyanatotoluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of difluoro-oxides.
Reduction: Formation of difluoroamines.
Substitution: Formation of various substituted toluenes depending on the nucleophile used.
科学研究应用
2,3-Difluoro-4-isocyanatotoluene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty polymers and materials with enhanced properties.
作用机制
The mechanism of action of 2,3-Difluoro-4-isocyanatotoluene involves its reactivity with nucleophiles, leading to the formation of urethanes, ureas, and other derivatives. The isocyanate group is highly electrophilic, making it reactive towards nucleophiles such as alcohols, amines, and water . This reactivity is exploited in various chemical syntheses and industrial applications.
相似化合物的比较
- 2,4-Difluoro-1-isocyanatobenzene
- 2,3-Difluoro-1-isocyanatobenzene
- 2,3-Difluoro-4-methylisocyanate
Comparison: 2,3-Difluoro-4-isocyanatotoluene is unique due to the specific positioning of the fluorine atoms and the isocyanate group on the toluene ring. This unique structure imparts distinct reactivity and properties compared to other similar compounds. For instance, the presence of the methyl group in this compound can influence its reactivity and stability compared to its benzene analogs .
属性
分子式 |
C8H5F2NO |
|---|---|
分子量 |
169.13 g/mol |
IUPAC 名称 |
2,3-difluoro-1-isocyanato-4-methylbenzene |
InChI |
InChI=1S/C8H5F2NO/c1-5-2-3-6(11-4-12)8(10)7(5)9/h2-3H,1H3 |
InChI 键 |
KJHUVCNIFSXRBH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)N=C=O)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-Cyclopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13715023.png)


